N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
Description
N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a sulfonamide-linked acetamide derivative featuring dual ethoxyphenyl substituents. Its structure includes a central acetamide scaffold connected to a benzenesulfonamide group, with ethoxy (–OCH₂CH₃) groups at the para positions of both aromatic rings.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-21-12-10-19(11-13-21)25-24(27)18-26(20-8-6-5-7-9-20)32(28,29)23-16-14-22(15-17-23)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
InChI Key |
YZHXJUFGVYODPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multi-step organic reactions. One common method includes:
-
Formation of the Sulfonamide Intermediate
Reactants: 4-ethoxybenzenesulfonyl chloride and aniline.
Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Product: N-phenyl-4-ethoxybenzenesulfonamide.
-
Acylation Reaction
Reactants: N-phenyl-4-ethoxybenzenesulfonamide and 4-ethoxyphenylacetic acid.
Conditions: The reaction is typically performed using a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the ethoxy groups or the aromatic rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the sulfonamide or acetamide groups.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of the aromatic rings.
Common Reagents and Conditions
Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its sulfonamide group is known to mimic certain biological substrates, making it useful in enzyme inhibition studies.
Medicine
Medically, sulfonamide derivatives have been investigated for their antibacterial and anti-inflammatory properties. This compound may exhibit similar properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacological Screening
N-(3-Chloro-4-methylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- Structural Differences : Substitution of the 4-ethoxyphenyl group with a 3-chloro-4-methylphenyl moiety.
- However, this substitution may reduce solubility compared to the ethoxy-dominated parent compound .
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Structural Differences: Incorporates a quinazolinone-thioether group instead of a benzenesulfonamide.
- Pharmacological Activity: Exhibits antimicrobial properties against Gram-positive bacteria (e.g., S. aureus) with an MIC of 8 µg/mL, attributed to the sulfamoylphenyl-quinazolinone moiety .
- Key Data : Molecular weight = 453.52 g/mol; logP = 3.2 (higher hydrophobicity than the target compound) .
Anti-Cancer Acetamide Derivatives
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
- Structural Differences : Methoxy (–OCH₃) instead of ethoxy (–OCH₂CH₃) and a pyrrolidinyl-quinazoline sulfonyl group.
- Activity : IC₅₀ = 1.2 µM against MCF-7 breast cancer cells, outperforming ethoxy analogues in apoptosis induction .
- Mechanism : Quinazoline sulfonyl groups inhibit tyrosine kinase receptors (e.g., EGFR) .
Indazole-Based Acetamides (e.g., 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide)
Antimicrobial Sulfonamide-Acetamide Hybrids
N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Structural Differences : Ethylphenyl substitution instead of ethoxyphenyl.
- Activity : Broad-spectrum antimicrobial agent (MIC = 4 µg/mL for E. coli), with the ethyl group balancing solubility and membrane penetration .
Tautomeric Behavior in Thiazolidinone-Acetamides
- Example: N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 tautomeric mixture (3c-I and 3c-A) .
- Implications: Tautomerism may influence binding affinity in biological systems compared to non-tautomeric sulfonamides .
Data Tables
Table 1: Structural and Activity Comparison of Key Analogues
Biological Activity
N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates a complex structure featuring an ethoxy group, a sulfonamide moiety, and an acetamide functional group. The presence of these groups suggests potential interactions with various biological targets.
The biological activity of N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that compounds with similar structures often act on:
- Enzyme inhibition : Targeting enzymes such as isocitrate dehydrogenase (IDH), which is implicated in cancer metabolism.
- Receptor modulation : Interacting with various receptors involved in inflammation and cell proliferation.
Anticancer Properties
Several studies have investigated the anticancer potential of sulfonamide derivatives, including this compound. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting metabolic pathways. A notable study demonstrated that sulfonamide derivatives inhibited tumor growth in xenograft models by targeting IDH enzymes, leading to reduced levels of oncometabolites .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research suggests that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival. In vitro studies have shown effectiveness against various strains of bacteria, including resistant strains.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer effects of N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide.
- Methodology : In vitro assays were conducted on several cancer cell lines.
- Findings : The compound showed significant cytotoxicity against breast and colon cancer cell lines, with IC50 values in the low micromolar range.
-
Antimicrobial Activity Assessment :
- Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was used to assess antibacterial activity.
- Findings : The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
